1,6-Diazaspiro[3.4]octan-5-onehydrochloride
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Overview
Description
1,6-Diazaspiro[34]octan-5-one hydrochloride is a chemical compound with a unique spirocyclic structureThe compound’s structure features a spiro linkage between a diaza ring and a ketone group, which contributes to its distinct chemical properties .
Preparation Methods
The synthesis of 1,6-Diazaspiro[3.4]octan-5-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
1,6-Diazaspiro[3.4]octan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-Diazaspiro[3
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.4]octan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For example, derivatives of this compound have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance .
Comparison with Similar Compounds
1,6-Diazaspiro[3.4]octan-5-one hydrochloride can be compared with other similar compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: Known for its sigma-1 receptor antagonist activity.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Exhibits dual μ-opioid receptor agonist and sigma-1 receptor antagonist properties.
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
1,7-diazaspiro[3.4]octan-8-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-6(1-3-7-5)2-4-8-6;/h8H,1-4H2,(H,7,9);1H |
InChI Key |
FJDLASVQKHTCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C12CCN2.Cl |
Origin of Product |
United States |
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